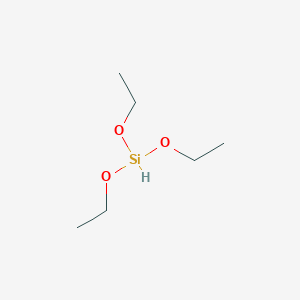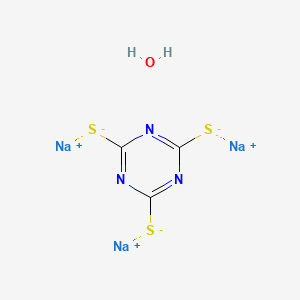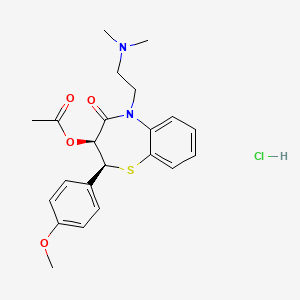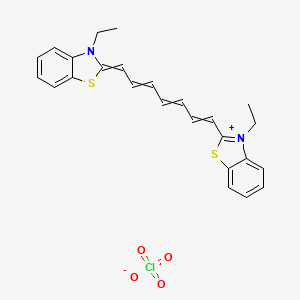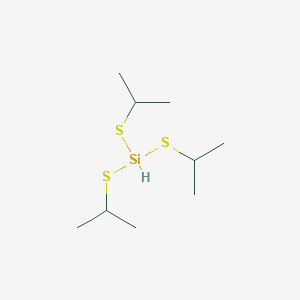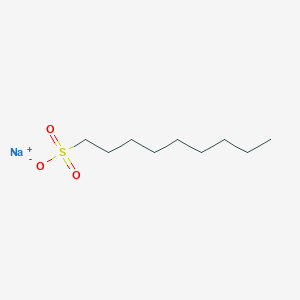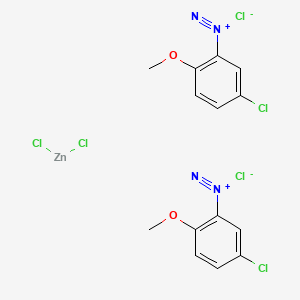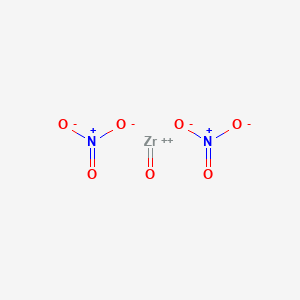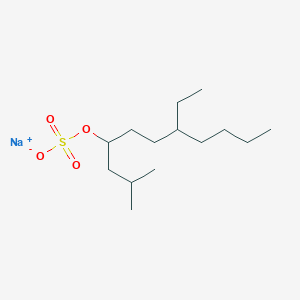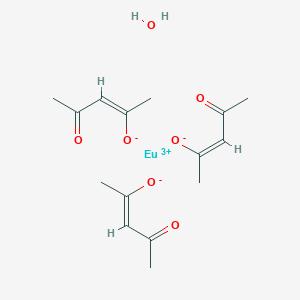
europium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to prepare europium(III) 2,4-pentanedionate hydrate involves dissolving europium salts in a solution of 2,4-pentanedione (acetylacetone). The solution is then subjected to evaporation or cooling to induce crystallization .
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high purity and consistency. The process involves careful control of reaction conditions, such as temperature and pH, to optimize yield and purity .
Types of Reactions:
Oxidation and Reduction: Europium(III) 2,4-pentanedionate hydrate can undergo redox reactions, where europium can be reduced from Eu(III) to Eu(II) or oxidized back to Eu(III).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines, and other chelating agents.
Major Products:
Oxidation Products: Europium(III) oxide.
Reduction Products: Europium(II) complexes.
Substitution Products: Europium complexes with new ligands.
Scientific Research Applications
Europium(III) 2,4-pentanedionate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of carbon nanostructures.
Biology: Utilized in the development of fluorescent probes and markers due to the unique luminescent properties of europium ions[][4].
Medicine: Investigated for potential use in imaging and diagnostic applications, leveraging its luminescent properties[][4].
Industry: Employed in the production of phosphors for fluorescent lamps, LEDs, and display screens[][4].
Mechanism of Action
The mechanism by which europium(III) 2,4-pentanedionate hydrate exerts its effects is primarily through its ability to form stable complexes with various ligands. The europium ion can coordinate with multiple donor atoms, creating a stable structure that can participate in various chemical reactions. The luminescent properties of europium are due to electronic transitions within the europium ion, which can be harnessed in various applications .
Comparison with Similar Compounds
Europium(III) chloride: Another europium compound used in similar applications but with different solubility and reactivity properties.
Europium(III) nitrate: Used in luminescent materials and as a precursor for other europium compounds.
Europium(III) oxide: A common europium compound used in phosphors and ceramics.
Uniqueness: Europium(III) 2,4-pentanedionate hydrate is unique due to its specific coordination chemistry and the stability of its complexes. Its solubility in organic solvents and its ability to form luminescent complexes make it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
europium(3+);(Z)-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Eu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/q;;;+3;/p-3/b3*4-3-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDOQTGHEKXAIO-KJVLTGTBSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Eu+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Eu+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23EuO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7801318.png)
![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7801319.png)

